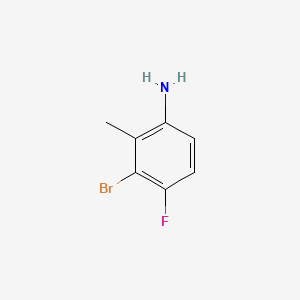

3-Bromo-4-fluoro-2-methylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUSNHJXCNDHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Fluoro 2 Methylaniline

Reactivity of the Aryl Bromine Substituent

The carbon-bromine (C-Br) bond is a focal point for synthetic transformations in 3-bromo-4-fluoro-2-methylaniline. Its reactivity is significantly influenced by the electronic interplay of the substituents on the aromatic ring. The electron-donating nature of the amino (-NH2) and methyl (-CH3) groups, combined with the electron-withdrawing effect of the fluorine (-F) atom, modulates the C-Br bond's susceptibility to various reactions, most notably palladium-catalyzed cross-couplings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For an aryl bromide such as this compound, the catalytic cycle typically proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The process is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, which is often the rate-determining step. This is followed by transmetalation with a nucleophilic organometallic partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

While specific research on the palladium-catalyzed reactions of this compound (CAS 1780701-91-8) is not extensively documented, its reactivity can be inferred from studies on its isomers and other structurally related compounds.

The Suzuki-Miyaura coupling stands out as a robust method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound under palladium catalysis.

Although direct investigations into the Suzuki-Miyaura coupling of this compound are not readily found in the surveyed literature, research on its isomers provides valuable insights. fluorochem.co.ukbldpharm.com For example, the presence of a methyl group at the 2-position can introduce steric hindrance, potentially requiring the use of bulky phosphine (B1218219) ligands or elevated temperatures to achieve efficient coupling.

In a relevant study, a derivative of the related 4-bromo-2-methylaniline (B145978) was successfully coupled with various boronic acids using a Pd(PPh₃)₄ catalyst, demonstrating the viability of this reaction on a similar scaffold. fluorochem.co.ukbldpharm.comresearchgate.net It is anticipated that this compound would undergo similar transformations.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Related Bromoaniline Derivative (This data is based on studies of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a derivative of 4-bromo-2-methylaniline)

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 33-40 |

| 4-chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 31-46 |

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds through a palladium-catalyzed pathway, coupling aryl halides with amines.

Specific experimental data for the Buchwald-Hartwig amination of this compound is limited. However, the reaction's broad applicability to aryl bromides is well-established. For the related isomer, 5-bromo-4-fluoro-2-methylaniline (B104819), a Buchwald-Hartwig amination using ammonia (B1221849) has been reported with a Pd₂(dba)₃/BINAP catalyst system. bldpharm.com The selection of appropriate bulky biarylphosphine ligands is often crucial for the success of these transformations. smolecule.comrsc.org

Table 2: Illustrative Buchwald-Hartwig Amination Conditions for a Related Bromoaniline Isomer (This data is from a study involving a brominated intermediate derived from 2-methyl-4-fluoroaniline)

| Amine | Catalyst System | Product Type |

|---|---|---|

| Ammonia | Pd₂(dba)₃ / BINAP | Primary Aniline (B41778) |

The synthetic utility of the aryl bromine in this compound extends to other important cross-coupling reactions, including the Sonogashira, Heck, and Stille reactions. For instance, the potential for Sonogashira coupling with terminal alkynes has been noted for the related derivative, 3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. vulcanchem.com These reactions open avenues for introducing alkynyl, alkenyl, and other carbon-based moieties, thereby diversifying the range of accessible molecular architectures.

Nucleophilic Displacement Reactions at the Bromine Position

Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom is generally challenging due to the deactivating effect of the electron-donating amino and methyl groups. Such reactions typically require a highly activated aromatic ring with strong electron-withdrawing groups. However, under forcing conditions or with the aid of copper catalysis, as in the Ullmann condensation, nucleophilic displacement may be achieved. For the isomer 4-bromo-3-fluoro-2-methylaniline (B2806307), the replacement of the bromine atom by nucleophiles such as amines and thiols has been described as a feasible reaction pathway.

Reactivity of the Aryl Fluorine Substituent

The aryl fluorine substituent is typically less reactive than the aryl bromine in palladium-catalyzed cross-coupling reactions. However, the carbon-fluorine (C-F) bond can undergo nucleophilic aromatic substitution (SNAr), especially when activated by an ortho or para electron-withdrawing group. In this compound, the fluorine atom is not strongly activated for SNAr due to the electronic influence of the other substituents.

Despite this, displacement of the fluorine atom can be accomplished under specific conditions, such as high temperatures and with strong nucleophiles, sometimes enhanced by microwave irradiation. Studies on the isomer 5-bromo-4-fluoro-2-methylaniline indicate that the fluoride (B91410) group can indeed be displaced by nucleophiles. bldpharm.com This reactivity provides a complementary route to functionalize the molecule at a different position. The utility of C-F bond substitution is further highlighted in synthetic patents for related compounds, where nucleophilic displacement of fluoride is a key step. google.com

Nucleophilic Aromatic Substitution (SNAr) on the Fluoride Group

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. For the substitution to occur, the aromatic ring must be electron-poor to stabilize this intermediate.

In this compound, the aromatic ring is substituted with both electron-donating groups (-NH₂, -CH₃) and electron-withdrawing halogens (-F, -Br). While the amine is a strong activator, the halogens deactivate the ring towards electrophilic attack but activate it towards nucleophilic attack. The fluorine atom, in particular, is a key site for SNAr reactions.

The accepted reactivity order for halogens in SNAr reactions is F > Cl > Br > I. nih.govmasterorganicchemistry.com This is contrary to the trend observed in aliphatic Sₙ2 reactions where iodide is the best leaving group. The enhanced reactivity of fluoride in SNAr is attributed to its high electronegativity. stackexchange.com The rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form the stabilized Meisenheimer complex. stackexchange.com The strongly electron-withdrawing fluorine atom excels at stabilizing the developing negative charge on the ipso-carbon (the carbon bearing the leaving group) through its inductive effect, thereby lowering the activation energy of this slow step. stackexchange.comvt.edu

Therefore, the C4 carbon bearing the fluorine atom is the most likely position for nucleophilic aromatic substitution on this compound. While the bromine at C3 also deactivates the ring, fluorine's superior ability to stabilize the anionic intermediate makes it the more labile leaving group under SNAr conditions. Recent studies have also explored concerted SNAr pathways, where a single transition state is involved, which can be facilitated by strong bases and may apply to less-activated fluoroarenes. nih.gov

Influence of Fluorine on Ring Activation and Deactivation

The influence of the fluorine substituent on the reactivity of the aromatic ring is twofold, involving competing inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond, deactivating the ring and making it less nucleophilic. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. openstax.org Studies on substituted anilines have shown that a 2-fluoro substituent's strong inductive electron withdrawal is a dominant electronic effect. worktribe.com

Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. wikipedia.org This effect increases the electron density at the ortho and para positions. However, for fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the ring is relatively poor, making its resonance donation weaker compared to its strong inductive withdrawal. wikipedia.org

Reactivity of the Primary Amine (–NH₂) Group

The primary amine group is a rich center of reactivity, functioning as a potent activating group, a nucleophile, and a base.

The primary amine of this compound can readily undergo acylation with reagents like acid chlorides or anhydrides to form amides. This reaction is fundamentally important as a protection strategy in multi-step syntheses. pressbooks.pub

The -NH₂ group is highly reactive and can lead to undesired side reactions under various conditions, such as oxidation or polymerization. Furthermore, in acidic conditions required for reactions like nitration, the amine is protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group, completely altering the expected regiochemical outcome. chemistrysteps.com

To circumvent these issues, the amine is often temporarily converted into an amide, such as an acetamide (B32628) (by reacting it with acetic anhydride) or a carbamate (B1207046) like a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.orggoogle.comgsconlinepress.com This acylation has two key benefits:

It significantly reduces the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair into the adjacent carbonyl group through resonance.

The bulky acyl group provides steric hindrance, which can enhance regioselectivity in subsequent reactions, often favoring substitution at the para position over the ortho positions.

After the desired transformations on the aromatic ring are complete, the protecting acyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the primary amine.

| Protecting Group | Reagent Example | Removal Condition |

| Acetyl (Ac) | Acetic Anhydride | Acid or Base Hydrolysis |

| tert-Butyloxycarbonyl (BOC) | Di-tert-butyl dicarbonate | Concentrated Strong Acid |

| Carbobenzyloxy (Cbz) | Benzyl Chloroformate | Hydrogenolysis |

This table presents common amine protection strategies applicable to this compound. libretexts.org

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases (-C=N-). grafiati.comresearchgate.netd-nb.info This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netnih.gov

The formation of the imine bond is reversible and generally requires conditions that facilitate the removal of water, such as azeotropic distillation or the use of dehydrating agents. Mildly acidic conditions are optimal; high acid concentrations can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. nih.gov

Research on structurally similar anilines demonstrates robust Schiff base formation. For instance, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to produce the corresponding Schiff base in excellent yield (94%). researchgate.netmdpi.com

| Aniline Reactant | Aldehyde Reactant | Conditions | Yield | Reference |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial Acetic Acid, Reflux | 94% | researchgate.net, mdpi.com |

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde | Glacial Acetic Acid, Ethanol (B145695), Reflux | 95% | mdpi.com |

| Haloanilines | Salicylaldehyde / 5-bromosalicylaldehyde | Acetic Acid, Ethanol | Not Specified | researchgate.net |

This table summarizes reaction conditions for Schiff base formation from anilines structurally related to this compound.

The primary amine group is one of the most powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.org Its ability to donate its lone pair of electrons via resonance strongly stabilizes the cationic intermediate (the arenium ion) formed during the attack by an electrophile, particularly when the attack occurs at the ortho or para positions. libretexts.org

In this compound, the directing effects of all four substituents must be considered.

-NH₂ (at C1): Strongly activating, ortho/para-directing (to C2, C4, C6).

-CH₃ (at C2): Weakly activating, ortho/para-directing (to C1, C3, C5).

-F (at C4): Deactivating, ortho/para-directing (to C3, C5).

-Br (at C3): Deactivating, ortho/para-directing (to C2, C4, C6).

The positions on the ring are influenced as follows:

C2: Occupied by methyl.

C3: Occupied by bromine.

C4: Occupied by fluorine.

C5: Activated by the -CH₃ group (para) and the -F group (ortho). Deactivated by the -NH₂ (meta) and -Br (meta) groups.

C6: Strongly activated by the -NH₂ group (ortho) and the -Br group (para). Deactivated by the -CH₃ (meta) group.

The directing effects reinforce each other to strongly favor electrophilic attack at the C6 position, which is ortho to the powerful amino activator and para to the bromo director. The C5 position is less favored due to being meta to the strongest activating group. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to yield the 6-substituted product predominantly. However, as noted previously, reactions in strong acid would lead to protonation of the amine and direct substitution to the C5 position.

Influence of Substituent Positions on Regioselectivity and Reaction Kinetics

Regioselectivity (where a reaction occurs) and reaction kinetics (how fast a reaction occurs) are dictated by the cumulative electronic and steric effects of the substituents on the aniline ring. mdpi.com

Steric Effects: Steric hindrance plays a crucial role in directing reactions. The methyl group at the C2 position physically blocks the approach of reagents to that site and can also hinder reactions at the adjacent C1 (amine) and C3 (bromo) positions. worktribe.commdpi.com For example, in electrophilic substitution, while the C6 position is electronically favored, the steric bulk of the ortho -CH₃ group can disfavor reactions at the amine itself or at the nearby C6 position if the electrophile is particularly large. Studies on the bromination of 4-fluoro-2-methylaniline (B1329321) show that the C2-methyl group sterically hinders attack at the other ortho position (C6 relative to the amine), directing the incoming electrophile to the C5 position. This highlights the critical role of steric hindrance in determining the final product distribution.

Steric Hindrance Effects

The reactivity of this compound is significantly influenced by steric hindrance, primarily arising from the methyl group at the ortho position to the amino group. This spatial bulk can impede the approach of reagents, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of a reaction.

Research on structurally similar anilines highlights the impact of ortho-substituents. For instance, studies on N-arylation reactions have shown that ortho-methyl groups on anilines can slow down the reaction rate compared to their meta- or para-substituted counterparts. beilstein-journals.org In the case of this compound, the methyl group can sterically shield the amino group and the adjacent C-3 position, potentially hindering reactions that require direct interaction with these sites.

The influence of steric hindrance is particularly pronounced in transition-metal-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the presence of a methyl group at the 2-position can necessitate the use of bulky phosphine ligands and elevated temperatures to achieve successful coupling at the sterically congested site. While this specific finding pertains to an isomer, the principle of steric hindrance from an ortho-methyl group is a well-established concept in organic synthesis and is expected to play a crucial role in the reactivity of this compound.

A comparative analysis of the reactivity of aniline derivatives with varying ortho-substituents could provide quantitative insights into the steric effects at play. The following table illustrates a hypothetical comparison of reaction rates, a common method to quantify steric hindrance.

Table 1: Hypothetical Relative Reaction Rates Illustrating Steric Hindrance in N-Arylation

| Aniline Derivative | Relative Rate |

| Aniline | 1.00 |

| 2-Methylaniline | 0.65 |

| 2,6-Dimethylaniline | 0.10 |

Electronic Effects (Inductive and Resonance) of Halogens and Methyl Group

The electronic nature of the aromatic ring in this compound is a complex interplay of the inductive and resonance effects of its substituents: the amino group, the methyl group, the fluorine atom, and the bromine atom.

The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance, primarily at the ortho and para positions. The methyl group (-CH₃) is a weak activating group, donating electron density through a combination of inductive effect and hyperconjugation.

In this compound, the fluorine at C-4 and bromine at C-3 are both electron-withdrawing. The high electronegativity of fluorine makes its inductive effect particularly strong. evitachem.com The combined electron-withdrawing nature of the halogens deactivates the ring, making electrophilic aromatic substitution reactions more challenging compared to aniline itself.

The directing influence of these substituents is also critical. The powerful ortho, para-directing amino group would be expected to direct incoming electrophiles to the C-5 and C-6 positions. However, the steric bulk of the ortho-methyl group might favor substitution at the less hindered C-5 position.

The electronic effects of substituents can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

Table 2: Hammett Constants (σp) for Relevant Substituents

| Substituent | σp | Electronic Effect |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -F | +0.06 | Weakly Electron-Withdrawing |

| -Br | +0.23 | Moderately Electron-Withdrawing |

Note: These are standard Hammett constants and provide a general indication of the electronic influence of these groups.

The interplay of these electronic effects was observed in a study on the N-arylation of 4-chloroquinazolines, where anilines bearing electron-withdrawing groups, such as fluorine, required longer reaction times. beilstein-journals.org This suggests that the electron-deficient nature of the aniline, influenced by the halogen, reduces its nucleophilicity. In the context of this compound, the cumulative electron-withdrawing character of the bromine and fluorine atoms would similarly decrease the nucleophilicity of the amino group.

Application As a Building Block in Advanced Organic Synthesis Research

Precursor for Complex Organic Scaffolds in Academic Contexts

In academic and industrial research, this compound serves as a foundational element for creating sophisticated molecular architectures. Its inherent reactivity is harnessed to build scaffolds that are often explored for their potential biological or material properties.

While halogenated anilines are frequently employed as precursors for a wide array of nitrogen-containing heterocycles, specific literature detailing the use of 3-Bromo-4-fluoro-2-methylaniline for the synthesis of certain classes of these compounds is limited.

Based on available research, there are no specific, documented examples of this compound being directly utilized in the synthesis of pyrimidine (B1678525) analogs.

Similarly, the scientific and patent literature reviewed does not provide direct evidence of this compound being used as a starting material for the synthesis of indazoles or derivatives of Tröger's base. While related isomers like 4-bromo-3-fluoro-2-methylaniline (B2806307) are used to create indazoles, this specific application has not been reported for the 3-bromo isomer. google.com

The synthesis of complex polycyclic systems often relies on building blocks that can undergo multiple bond-forming reactions. Although anilines with different substitution patterns are used in the creation of polycyclic heteroaromatics, specific examples detailing the application of this compound for this purpose are not prominent in the available literature.

The true strength of this compound as a building block lies in its capacity for derivatization. The different functional groups on the aniline (B41778) ring offer multiple handles for chemical modification, allowing for the generation of a diverse library of molecules.

The compound can undergo various reactions typical of substituted anilines:

Reactions at the Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions to form new carbon-nitrogen bonds. evitachem.com In some synthetic routes, it is initially protected (e.g., as a carbamate) and then deprotected at a later stage to reveal the reactive amine. google.com

Substitution of the Bromine Atom: The bromine atom is a key reactive site, particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Electrophilic Aromatic Substitution: The electron-donating amino group activates the aromatic ring, facilitating further substitution reactions, although the positions are directed by the existing substituents. evitachem.com

A concrete example of its use is found in the synthesis of quinolone derivatives. In one patented method, the synthesis starts with a protected form, tert-butyl (3-bromo-4-fluoro-2-methylphenyl)carbamate. This precursor is treated with hydrochloric acid in methanol (B129727) to remove the tert-butyl protecting group, yielding this compound. google.com This freshly prepared aniline is then immediately used as a nucleophile in a subsequent step to construct the core of a quinolone antibacterial agent. google.comgoogleapis.com This demonstrates a common strategy where the aniline is generated and used in situ to build a more complex molecular scaffold.

Synthesis of Nitrogen-Containing Heterocycles

Role in the Synthesis of Chemical Probes and Research Tools

Chemical probes are essential tools for exploring biological systems. This compound has been utilized as a key intermediate in the synthesis of molecules designed for such purposes, particularly in the development of potential antibacterial agents.

Patented research shows its application in creating novel quinolone derivatives that are designed to inhibit bacterial DNA gyrase and topoisomerase IV. google.comgoogleapis.com These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs. By serving as a foundational piece of the final complex molecule, this compound contributes to the development of new compounds that can be used to study bacterial resistance mechanisms and to serve as leads for new infection-fighting therapies. google.com The compounds synthesized using this building block are valuable research tools for investigating the intricacies of bacterial DNA synthesis and for screening for improved therapeutic efficacy. googleapis.com

Precursors for Enzyme Activators (e.g., Sirtuin 6)

A key application of a positional isomer of the title compound, 5-bromo-4-fluoro-2-methylaniline (B104819), is in the synthesis of activators for Sirtuin 6 (SIRT6), a crucial enzyme involved in DNA repair, metabolism, and aging. Notably, this isomer is a key starting material for the synthesis of MDL-800, a potent and selective allosteric activator of SIRT6. nih.govossila.com

The synthesis of MDL-800 commences with the reaction of 5-bromo-4-fluoro-2-methylaniline with methyl 2-(chlorosulfonyl)-5-nitrobenzoate in pyridine. nih.gov This reaction forms a sulfonamide linkage, a common structural motif in biologically active compounds. The resulting intermediate undergoes further transformations to yield the final MDL-800 molecule. nih.gov The 5-bromo-4-fluoro-2-methylaniline moiety in MDL-800 has been shown to engage in extensive hydrophobic interactions with key residues in the SIRT6 protein, including Phe64, Val70, Phe82, Phe86, and Val115. ossila.com Furthermore, the bromine atom forms a critical halogen bond with the backbone amide oxygen of Pro62, a key residue for small-molecule interactions with the enzyme. ossila.com

The successful incorporation of the 5-bromo-4-fluoro-2-methylaniline core into the structure of a potent SIRT6 activator highlights the importance of this specific substitution pattern for achieving high affinity and selectivity.

Intermediates for Kinase Inhibitor Scaffolds (e.g., BTK inhibitors)

While a direct synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor from this compound is not prominently documented in the reviewed literature, the broader class of substituted anilines are extensively used as key intermediates in the development of various kinase inhibitors, including those targeting BTK. nih.govchemicalbook.comacs.org BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases. chemicalbook.com

For instance, novel pyrimidine analogs with potent and selective non-covalent BTK inhibitory activity have been synthesized using 3-bromo-2-methylaniline (B1266185) as a starting material. chemicalbook.com These compounds demonstrated high affinity for the unactivated conformation of BTK, leading to excellent kinase selectivity and good oral bioavailability in preclinical models. chemicalbook.com In another example, the synthesis of a reversible BTK inhibitor, BMS-986142, also utilized a 3-bromo-2-methylaniline derivative. chemicalbook.com

Furthermore, various substituted anilines are employed in the construction of diverse kinase inhibitor scaffolds. For example, a range of substituted anilines have been incorporated at the C-2 position of a diphenylpyrimidine core to generate irreversible BTK inhibitors with potencies similar to approved drugs like Ibrutinib. nih.gov The strategic variation of substituents on the aniline ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

Given these examples, it is scientifically plausible that this compound, with its unique combination of substituents, could serve as a valuable intermediate for the synthesis of novel BTK inhibitors. The bromine atom allows for the introduction of various functionalities via cross-coupling reactions, while the fluorine and methyl groups can fine-tune the electronic and steric properties of the resulting inhibitor, potentially leading to improved efficacy and safety profiles.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The systematic study of how structural modifications affect the reactivity and biological activity of a molecule is a cornerstone of medicinal chemistry. The this compound core provides a versatile platform for such structure-reactivity relationship (SAR) studies.

Systematic Modification of the this compound Core

The reactivity of the this compound scaffold can be systematically explored by targeting its key functional groups. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino substituents at the 3-position, enabling a thorough investigation of the steric and electronic requirements for optimal biological activity.

The fluorine atom, while generally less reactive towards nucleophilic aromatic substitution compared to other halogens, can still be displaced under specific conditions, offering another avenue for structural diversification. The amino group can be readily acylated, alkylated, or used as a directing group for further electrophilic aromatic substitution, providing access to a diverse library of analogs.

Comparative Studies with Positional Isomers

The biological and chemical properties of a substituted aniline are highly dependent on the relative positions of its substituents. Comparative studies of this compound with its positional isomers can provide valuable insights into the influence of substituent placement on reactivity and biological target engagement.

For example, a comparative analysis of halogenated methylanilines reveals significant differences in their properties. The position of the fluorine atom, in particular, can have a profound impact on the molecule's electronic properties and its ability to participate in hydrogen bonding or other non-covalent interactions.

| Compound Name | CAS Number | Molecular Formula | Key Features/Applications |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | Precursor for SIRT6 activators (e.g., MDL-800). ossila.com |

| 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | C₇H₇BrFN | Building block in organic synthesis and medicinal chemistry. evitachem.com |

| 3-Bromo-2-methylaniline | 55289-36-6 | C₇H₈BrN | Intermediate for BTK inhibitors and other biologically active molecules. chemicalbook.com |

The study of such isomers is crucial in drug discovery. For instance, the specific placement of the bromo and fluoro groups in 5-bromo-4-fluoro-2-methylaniline is critical for its role in activating SIRT6, as it dictates the precise interactions within the enzyme's binding pocket. ossila.com By synthesizing and evaluating a series of positional isomers, medicinal chemists can map the "active" and "inactive" regions of a molecular scaffold, guiding the design of more potent and selective compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations are fundamental to understanding the electronic properties and geometric structure of a molecule. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Structural Characterization

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and structural parameters of molecules. However, no specific studies containing DFT calculations for the structural characterization of 3-Bromo-4-fluoro-2-methylaniline were identified in the conducted search.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The search did not yield any FMO analysis specific to this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. No published MESP mapping data for this compound was found.

Prediction and Analysis of Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, help in quantifying the chemical reactivity and stability of a molecule.

Ionization Energy and Electron Affinity Calculations

Ionization energy (I) and electron affinity (A) are key parameters that relate to the energies of the HOMO and LUMO, respectively, and are used to understand the electron-donating and accepting capabilities of a molecule. Specific calculations for these properties for this compound are not available in the reviewed literature.

Chemical Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are important descriptors for predicting the stability and reactivity of a chemical species. These parameters are calculated from the ionization energy and electron affinity. As the primary data for I and A were not found for this compound, values for chemical hardness and softness could not be provided.

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, derived from conceptual DFT, are essential for quantifying the electrophilic and nucleophilic character of a molecule. The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment, indicating its tendency to act as an electrophile. Conversely, the nucleophilicity index (N) quantifies the molecule's ability to donate electrons, signifying its nucleophilic character.

While specific DFT studies for this compound are not widely published, analysis of related substituted anilines provides valuable context. For instance, a DFT study on similar aniline (B41778) derivatives, 4-Bromo-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline, calculated their electrophilicity and nucleophilicity indices. tci-thaijo.org These studies help in understanding how halogen and alkyl substituents modulate the electronic properties and reactivity of the aniline core.

The electrophilicity index is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are obtained from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index suggests greater reactivity towards nucleophiles. tci-thaijo.org The nucleophilicity index provides a scale for classifying the nucleophilic power of a molecule. tci-thaijo.org

| Compound | Electrophilicity Index (ω) in eV | Nucleophilicity Index (N) in eV |

|---|---|---|

| 4-Bromo-N,N-dimethylaniline | 0.8074 | 4.0075 |

| 4-fluoro-N,N-dimethylaniline | 0.8079 | 4.0617 |

| 4-methyl-N,N-dimethylaniline | 0.5804 | 4.39 |

This table is interactive. Click on the headers to sort the data.

For this compound, the presence of both an electron-withdrawing fluorine atom and a bromine atom, along with an electron-donating methyl group, creates a complex electronic landscape. Computational calculations would be necessary to determine the precise values of its reactivity indices.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the energy profiles of transition states. This is particularly valuable for reactions involving multifunctional molecules like this compound.

This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation. acs.org Computational studies, typically using DFT, can map out the entire catalytic cycle for these reactions. bath.ac.uk This includes modeling the oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps. mdpi.com

For example, in a Suzuki coupling, DFT calculations can determine the energy barriers for the palladium catalyst to insert into the C-Br bond. Studies on similar bromo-aniline systems have explored these pathways, providing insights into catalyst and ligand efficiency. mdpi.comresearchgate.net The calculations help in understanding the role of ligands in stabilizing the palladium intermediates and facilitating the key reaction steps. acs.org

Furthermore, transition-metal-free reaction pathways are also being explored. A recent study detailed a silylboronate-mediated defluorinative cross-coupling with amines, a method that selectively activates C-F bonds. nih.gov Computational modeling for such a reaction involving this compound could predict whether the C-F or C-Br bond would be preferentially activated and elucidate the mechanism, which is proposed to proceed without a transition metal catalyst. nih.gov

Regioselectivity—the preferential reaction at one functional group or position over another—is a critical aspect of synthesizing complex molecules. In this compound, several reaction sites are available for electrophilic or nucleophilic attack. Computational methods are key to predicting and explaining the observed regioselectivity.

Molecular Electrostatic Potential (MEP) maps are a powerful computational tool for this purpose. tci-thaijo.org The MEP surface visually represents the charge distribution on a molecule, with electron-rich regions (typically colored red or yellow) indicating sites prone to electrophilic attack and electron-deficient regions (colored blue) indicating sites for nucleophilic attack. tci-thaijo.org For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group and the fluorine atom, making them potential sites for interaction with electrophiles or for hydrogen bonding. tci-thaijo.org

In cross-coupling reactions, DFT calculations can compare the activation energies for the catalyst's oxidative addition at the C-Br versus the C-F bond. Generally, the C-Br bond is more reactive in palladium-catalyzed reactions than the more stable C-F bond. researchgate.net Computational studies can quantify this difference, explaining the high regioselectivity observed in reactions that target the bromine substituent. nih.gov Similarly, in electrophilic aromatic substitution, calculations can predict whether substitution is more likely to occur at the positions ortho or para to the directing groups by analyzing the stability of the Wheland intermediates.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by the interplay of steric and electronic effects from its substituents. Computational conformational analysis can identify the most stable geometries and the energy barriers between different conformers.

The rotation around the C-N bond can be hindered by the adjacent methyl group and bromine atom. Computational scans of the potential energy surface, by systematically rotating the amino group and other rotatable bonds, can identify the lowest energy conformations. liverpool.ac.uk

Advanced Analytical Methodologies in Research on 3 Bromo 4 Fluoro 2 Methylaniline

Spectroscopic Techniques for Elucidating Reaction Products and Mechanisms

Spectroscopy is a cornerstone in the study of 3-Bromo-4-fluoro-2-methylaniline, offering non-destructive and highly sensitive means to probe its chemical properties.

High-Resolution Mass Spectrometry (HRMS/MS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is approximately 202.9746 Da. uni.lusigmaaldrich.comnih.gov HRMS can distinguish between ions of very similar mass, providing unambiguous identification.

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles suggest that fragmentation would likely involve the loss of the bromine atom, the methyl group, or the amino group. For instance, in related brominated aromatic compounds, the loss of the bromine radical is a common fragmentation pathway. mdpi.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, aiding in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.98188 |

| [M+Na]⁺ | 225.96382 |

| [M-H]⁻ | 201.96732 |

| [M+NH₄]⁺ | 221.00842 |

| [M+K]⁺ | 241.93776 |

Data sourced from predicted values. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For a definitive structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within this compound and for monitoring reaction kinetics. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

In studies of similar aromatic amines, UV-Vis spectroscopy has been used to monitor the progress of reactions by observing changes in the absorbance at specific wavelengths over time. For instance, the formation or consumption of a chromophore during a reaction can be quantitatively followed. The electronic transitions in molecules like this compound are typically π → π* and n → π* transitions associated with the aromatic ring and the lone pair of electrons on the nitrogen atom. ijrte.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, characteristic IR absorption bands would be expected for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the methyl group and the aromatic ring (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and C-N, C-F, and C-Br stretching vibrations at lower wavenumbers. pressbooks.pubresearchgate.netnist.gov The N-H stretching bands of primary amines like this compound typically appear as two distinct peaks, corresponding to symmetric and asymmetric stretching modes. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would complement IR data, providing strong signals for the aromatic ring vibrations and the C-Br bond. ijrte.orgresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1400 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

This table is based on general frequency ranges for the specified functional groups. ijrte.orgpressbooks.pub

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. In the context of research involving this compound, HPLC is frequently used to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products over time. bldpharm.comgoogle.com

By analyzing samples from a reaction at different time points, researchers can determine the optimal reaction conditions. Furthermore, HPLC is a crucial tool for assessing the purity of the final product. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates the presence of impurities, which can be quantified based on their peak areas. Preparative HPLC can also be used to purify the compound on a larger scale. Commercial suppliers often provide HPLC data to certify the purity of their products. bldpharm.com

Gas Chromatography (GC) for Volatile By-product Analysis

Gas Chromatography (GC) is an essential analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC is particularly valuable for monitoring reaction progress and identifying volatile by-products that may arise during the manufacturing process. The synthesis of halogenated anilines can often lead to the formation of isomeric and over-halogenated impurities, which can be challenging to separate and identify using other methods. guidechem.com

The principle of GC involves vaporizing a sample and injecting it into a chromatographic column. The separation of components is achieved based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. Standard methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA) for volatile and semivolatile organic compounds, provide robust frameworks for such analyses. chebios.itepa.govfloridadep.gov

In a typical synthesis of a halogenated aromatic compound, GC analysis of the crude reaction mixture can reveal the presence of unreacted starting materials, the desired product, and various by-products. For instance, during the bromination of a fluorotoluene derivative, GC analysis can quantify the remaining reactant, the main product, and dibrominated by-products. guidechem.com This information is critical for optimizing reaction conditions—such as temperature, reaction time, and stoichiometry of reagents—to maximize the yield of the target molecule and minimize the formation of impurities.

A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) provides definitive identification of the separated components by furnishing their mass spectra. amazonaws.com

Below is a representative data table illustrating the types of volatile by-products that could be identified by GC during the synthesis of this compound.

Table 1: Representative GC Analysis of Volatile By-products in the Synthesis of this compound

| Compound Name | Potential Origin | Typical Retention Time (min) | Detection Method |

|---|---|---|---|

| 2-Fluoro-6-methylaniline | Incomplete Bromination | 8.5 | GC-MS |

| This compound | Target Product | 12.2 | GC-MS |

| 3,5-Dibromo-4-fluoro-2-methylaniline | Over-bromination | 15.8 | GC-MS |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. researchgate.net Such detailed structural information is fundamental to understanding the compound's physical properties and its interactions in a biological or material science context.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions are determined. researchgate.net Programs such as SHELX are often employed for the refinement of the crystal structure.

The data obtained from X-ray crystallography are typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and refinement statistics. Below is a hypothetical data table for a derivative of this compound, illustrating the type of information that would be obtained from such an analysis.

Table 2: Representative X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Compound | N-(3-Bromo-4-fluoro-2-methylphenyl)acetamide |

| Chemical Formula | C₉H₉BrFNO |

| Formula Weight | 246.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 11.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 991.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.648 |

| R-factor | 0.035 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for halogenated anilines often rely on stoichiometric brominating agents and traditional batch processing. google.com Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic pathways.

Catalytic Bromination: A significant advancement would be the development of catalytic methods for the regioselective bromination of 3-fluoro-2-methylaniline (B146951). This would move away from the use of stoichiometric N-bromosuccinimide, reducing waste and improving atom economy. google.com Investigating transition-metal or organocatalytic systems for targeted C-H bromination could provide a more sustainable alternative.

Green Chemistry Approaches: The use of greener solvents and reagents is a key area for exploration. For instance, employing oxidant systems like HBr with a co-oxidant can reduce the formation of di-brominated byproducts, which are common impurities.

Photochemical and Electrochemical Synthesis: Light- or electricity-driven reactions represent a frontier in sustainable synthesis. rsc.org Exploring photocatalytic methods, potentially using organic dyes like Eosin-Y, for the introduction of the bromo or other functional groups could lead to milder reaction conditions and novel reactivity. rsc.orgsci-hub.se

Exploration of New Reactivity Modes and Catalytic Transformations

The 3-Bromo-4-fluoro-2-methylaniline scaffold possesses multiple reactive sites—the C-Br bond, the C-F bond, the amino group, and adjacent C-H bonds—that are ripe for exploration with modern catalytic methods.

Advanced Cross-Coupling Reactions: While palladium-catalyzed Suzuki coupling of related bromoanilines has been demonstrated, a systematic exploration of other cross-coupling reactions is warranted. mdpi.comresearchgate.net This includes Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions at the C-Br position to forge new C-N, C-C, and C-C bonds, respectively.

C-H Activation: Direct functionalization of the aromatic C-H bonds offers a highly efficient route to complex molecules. Developing catalytic systems to selectively functionalize the C-H bonds of the aniline (B41778) ring would bypass the need for pre-functionalized starting materials.

Asymmetric Catalysis: For applications in pharmaceuticals and agrochemicals, the synthesis of chiral molecules is paramount. Future work could focus on developing asymmetric transformations, such as enantioselective catalysis involving the amino group or derivatives thereof.

Novel Catalytic Cycles: Research into new catalytic transformations, such as the molybdenum-catalyzed 1,4-aminohydroxylation that uses halogenated anilines, can unlock unprecedented reactivity patterns and provide access to valuable structural motifs like 1,4-aminoalcohols. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. mdpi.com

Continuous Flow Synthesis: The synthesis of this compound itself, particularly the bromination step, could be significantly improved using continuous flow reactors. This technology allows for precise control of reaction parameters, rapid optimization, and safer handling of hazardous reagents.

Automated Derivatization: An automated synthesis platform could utilize a core scaffold of this compound and a library of reaction partners to rapidly generate a diverse set of derivatives. This high-throughput approach would accelerate the discovery of new functional molecules, such as drug candidates or materials. For example, an automated system could perform a series of cross-coupling reactions on the bromo-position, followed by functionalization of the amine.

Advanced Computational Studies for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work and saving significant resources.

Reactivity and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the regioselectivity of various transformations, such as electrophilic aromatic substitution or C-H activation. This would help in designing experiments and understanding unexpected outcomes.

Property Prediction: Computational methods can predict key physical and electronic properties. For instance, calculating the electrostatic potential map can provide insights into the molecule's reactive sites. Furthermore, predicting properties like the Collision Cross Section (CCS) can aid in analytical characterization. uni.lu A study on a related thiophene-containing imine has already demonstrated the utility of computational studies in exploring reactivity and structural features. mdpi.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 203.98188 | 133.3 |

| [M+Na]+ | 225.96382 | 146.4 |

| [M-H]- | 201.96732 | 138.7 |

| [M+NH4]+ | 221.00842 | 156.0 |

| [M+K]+ | 241.93776 | 134.7 |

Data sourced from computational predictions. uni.lu

Design and Synthesis of Functional Materials Incorporating the this compound Scaffold

The unique electronic properties conferred by the halogen substituents make this compound an attractive scaffold for advanced materials. chemblink.com

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-fluoro-2-methylaniline, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of 2-methylaniline precursors. A common approach includes:

Nitration : Introduce a nitro group at the desired position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts.

Halogenation : Sequential bromination (using Br₂/FeBr₃) and fluorination (via Balz-Schiemann reaction with NaNO₂/HF) require precise stoichiometry to avoid over-halogenation.

Reduction : Catalytic hydrogenation (Pd/C, H₂) or Sn/HCl reduces the nitro group to an amine .

Yield Optimization : Use HPLC to monitor intermediates, and adjust solvent polarity (e.g., DCM for bromination, DMF for fluorination) to enhance selectivity .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities <0.5%.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C2: δ ~2.3 ppm; aromatic protons at C5/C6: δ 6.8–7.2 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peak at m/z 218 (C₇H₇BrFN⁺) .

- Elemental Analysis : Verify Br/F content (±0.3% deviation) via combustion analysis .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

- Methodological Answer :

- Storage : Keep at 0–6°C in amber glass under inert gas (Ar/N₂) to prevent oxidation of the amine group.

- Decomposition Pathways :

- Oxidation : Forms nitro derivatives; avoid exposure to O₂ or light.

- Hydrolysis : Susceptible in humid conditions; use desiccants like silica gel .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. The bromine atom acts as the leaving group, enabling biaryl synthesis .

- Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃. Monitor regioselectivity via LC-MS to avoid para-fluorine displacement .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model charge distribution. The methyl group at C2 is electron-donating (+I effect), directing electrophiles to C5 (meta to Br). Fluorine at C4 withdraws electrons (-I effect), reducing reactivity at C3 .

- Hammett Plots : Correlate σₚ values of substituents (Br: +0.23, F: +0.06) to predict reaction rates in nitration/sulfonation .

Q. How can contradictory literature data on the biological activity of halogenated anilines be resolved for this compound?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., 5-FU for cytotoxicity).

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-Bromo-4-fluoro-2-methylaniline) to isolate effects of bromine/fluorine positioning.

- Meta-Analysis : Apply Cohen’s d statistic to quantify effect size differences across studies .

Q. What solvent systems optimize the solubility of this compound for catalytic applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.